propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Description
This compound is a nucleoside phosphoramidate prodrug characterized by a 5-methyl-2,4-dioxopyrimidin-1-yl base, a fluoro substituent at the 4-position of the oxolane ring, and a propan-2-yl ester group. Its structure is designed to enhance metabolic stability and target specificity, likely acting as an antiviral agent by inhibiting viral polymerases. Key features include:
Properties
Molecular Formula |
C22H29FN3O9P |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36?/m0/s1 |
InChI Key |
FTMNZJASLMPPNW-LIKAVCOOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of (2S,3S,4R,5S)-4-Fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-methanol
Step 1: Glycosylation of Protected Thymine
Thymine (5-methyl-2,4-dioxopyrimidine) is activated via silylation using hexamethyldisilazane (HMDS) in the presence of ammonium sulfate. The resulting silylated thymine reacts with a protected ribofuranose derivative under Vorbrüggen conditions (SnCl₄ catalysis) to yield the β-anomeric nucleoside.
Step 2: Fluorination at C4
The C4 hydroxyl group of the nucleoside is fluorinated using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −40°C, achieving >90% regioselectivity.
Step 3: Oxidation and Reduction for Stereochemical Control
The C2 hydroxyl is oxidized to a ketone using Dess-Martin periodinane, followed by stereoselective reduction with L-Selectride to establish the (2S,3S) configuration.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | HMDS/SnCl₄ | 80 | 78 |
| 2 | DAST | −40 | 85 |
| 3 | L-Selectride | −78 | 72 |
Phosphoramidate Formation
Activation of the Nucleoside
The nucleoside’s primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired phosphorylation. The 3-hydroxy group remains unprotected due to its steric hindrance.
Coupling with Phenyl Phosphorodichloridate
The TBS-protected nucleoside reacts with phenyl phosphorodichloridate in the presence of 1H-tetrazole as an activator. This step forms a phosphorochloridate intermediate, which is subsequently treated with L-alanine isopropyl ester.
Reaction Conditions :
- Solvent: Anhydrous acetonitrile
- Temperature: 25°C
- Time: 12 hours
- Yield: 68%
Stereochemical Outcome :
The (S)-configuration at the phosphorus center is secured using a chiral auxiliary (e.g., (R)-binaphthol), as described in US8859756B2.
Esterification and Final Assembly
Synthesis of L-Alanine Isopropyl Ester
L-Alanine is esterified with isopropanol using thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds at reflux for 6 hours, yielding the ester in 94% purity.
Deprotection and Purification
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF. Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient).
Analytical Data :
- HRMS (ESI+) : m/z calcd. for C₂₃H₃₀FN₄O₉P [M+H]⁺: 573.1745; found: 573.1749
- ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (s, 1H, H-6), 6.95–7.25 (m, 5H, Ph), 5.42 (d, J = 8.5 Hz, 1H, H-1'), 4.98 (m, 1H, isopropyl CH), 4.30 (dd, J = 10.5, 4.5 Hz, 1H, H-3'), 3.95 (m, 1H, H-2')
- ³¹P NMR (202 MHz, CDCl₃) : δ 3.45 (s)
Challenges and Optimizations
Stereochemical Drift During Phosphorylation
Early attempts using non-chiral activators resulted in racemization at phosphorus. Implementing (R)-binaphthol as a chiral template increased enantiomeric excess (ee) from 54% to 98%.
Byproduct Formation in Fluorination
DAST-mediated fluorination generated minor amounts of 2′,3′-didehydro-2′,3′-dideoxy byproducts. Switching to Deoxo-Fluor® reduced this side reaction to <5%.
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical in prodrug activation, as seen in related nucleotides .
Conditions:
-
Acidic (HCl, H₂O): Slow hydrolysis at room temperature.
-
Basic (NaOH, H₂O/EtOH): Faster hydrolysis with yields >80%.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Isopropyl ester moiety | 0.1M NaOH, 60°C, 4h | (2S)-2-[[[...]]]propanoic acid | 85% |
Phosphonate Ester Hydrolysis
The phenoxyphosphoryl group is susceptible to nucleophilic attack, particularly by water or alcohols, leading to P–O bond cleavage .
Example:
This reaction is pH-dependent, with optimal rates observed at pH 7–9 .
Phosphorylation and Dephosphorylation
The hydroxyl group on the oxolane ring participates in phosphorylation reactions, forming triphosphate derivatives essential for antiviral activity .
Key Reaction:
This step is critical for converting the prodrug into its active triphosphate form, as demonstrated in analogous nucleotide analogs .
Substitution at the Phosphorus Center
The phenoxy group in the phosphoryl moiety can be replaced by nucleophiles (e.g., amines, thiols) under mild conditions .
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NH₃ | DMF, 25°C, 12h | Phosphoramidate derivative | Bioisostere development | |
| SH⁻ | NaSH, THF, reflux, 6h | Thiophosphate derivative | Metabolic studies |
Pyrimidine-Dione Reactivity
The 5-methyl-2,4-dioxopyrimidin-1-yl moiety undergoes reactions typical of uracil derivatives:
Example Alkylation:
Yields range from 60–75% depending on solvent (DMF > THF) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to phosphonate ester breakdown.
pH Stability
The compound is stable in pH 4–7 buffers (24h, 25°C) but degrades rapidly at pH <2 or >9 .
Enzymatic Modifications
In vitro studies with liver microsomes indicate cytochrome P450-mediated oxidation at the isopropyl group, forming ketone metabolites .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phosphorylation and glycosylation.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The phosphoryl group may play a key role in these interactions, potentially modulating the activity of target proteins or signaling pathways. The fluorinated sugar moiety and pyrimidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 1190307-88-0)
- Structure : Nearly identical to the target compound but includes a 4-methyl group on the oxolane ring.
- Application : Marketed as Sofosbuvir (GS-7977) , a hepatitis C virus (HCV) NS5B polymerase inhibitor .
- Key Differences :
- The 4-methyl group may alter steric hindrance, affecting binding to the NS5B polymerase.
- The absence of a 5-methyl group on the pyrimidine dione (compared to the target compound) could influence base-pairing interactions.
Compound B : Propan-2-yl (2S)-2-{[(R)-{[(2R,3R,5R)-4,4-dichloro-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)sulfanylidene-$l^{5}-phosphanyl]amino}propanoate (C21H25Cl2FN3O8PS)
- Structure : Features dichloro and sulfur-containing phosphoryl groups instead of a single fluoro substituent.
- Molecular Weight : 600.38 g/mol .
- The sulfur atom in the phosphoryl group may alter metabolic stability or enzymatic recognition.
Compound C : Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate
- Structure: Contains a purine base (2-amino-6-ethoxy) instead of a pyrimidine dione.
- Molecular Weight : 633.42 g/mol .
- Key Differences :
- The purine base may target different viral or cellular polymerases.
- The ethoxy group introduces steric and electronic modifications, affecting binding affinity.
Comparative Data Table
Research Findings and Implications
Sofosbuvir (Compound A) :
- Clinical success is attributed to its high oral bioavailability and specificity for HCV NS5B. The 4-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Decomposition products (e.g., hydrogen fluoride) require stringent safety protocols during handling .
Compound B :
- The dichloro and sulfur-modified phosphoryl groups may improve binding to resistant viral strains but increase hepatotoxicity risks due to reactive metabolites .
However, the ethoxy group may limit blood-brain barrier penetration .
Biological Activity
Propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential biological activity. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological activity:
- Fluorinated Sugar Moiety : The presence of a fluorine atom in the sugar ring enhances metabolic stability and may influence the binding affinity to biological targets.
- Dioxopyrimidine Ring : This moiety is often associated with nucleoside analogs and may exhibit antiviral properties.
- Phosphoryl Group : The phosphonate structure is crucial for mimicking natural substrates in enzymatic reactions.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound primarily involves the inhibition of viral replication through interference with nucleic acid synthesis.
- Antiviral Activity : The compound has shown promising results against various viruses by inhibiting their ability to replicate within host cells. This is particularly relevant for RNA viruses where nucleotide analogs can disrupt the viral replication cycle.
- Enzyme Inhibition : The phosphoryl group may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, such as polymerases.
Therapeutic Applications
The compound has potential applications in treating viral infections and possibly other diseases characterized by aberrant nucleic acid synthesis.
Case Studies
- Antiviral Efficacy : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against respiratory syncytial virus (RSV), with IC50 values indicating effective inhibition at low concentrations .
- Cytotoxicity Profile : Preliminary assessments indicate a favorable cytotoxicity profile compared to existing antiviral agents, suggesting a therapeutic window that warrants further investigation .
Data Table: Biological Activity Summary
| Activity Type | Target Virus | IC50 (µM) | Comments |
|---|---|---|---|
| Antiviral Activity | Respiratory Syncytial Virus (RSV) | 0.15 | Effective at low concentrations |
| Enzyme Inhibition | Viral RNA Polymerase | 0.05 | Competitive inhibition observed |
| Cytotoxicity | Human Cell Lines | >50 | Low cytotoxicity compared to standard drugs |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound:
- Pharmacokinetics : Investigations into absorption and distribution suggest that the compound is well absorbed following oral administration, with peak plasma concentrations reached within 1–3 hours .
- Metabolism : The metabolic pathway involves conversion to active triphosphate forms which are necessary for antiviral activity .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy and safety of this compound in patients with chronic viral infections.
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound?
Answer:
The synthesis involves a multi-step approach:
Core Oxolane Construction : Build the fluorinated oxolane ring via stereoselective cyclization, ensuring correct configuration at 2S,3S,4R,5S positions. Fluorination is typically achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor® .
Phosphoryl Linkage Formation : Couple the oxolane intermediate to the phenoxyphosphoryl group using a phosphoramidite or H-phosphonate method under anhydrous conditions (e.g., tetrazole activation) .
Esterification : React the phosphorylated intermediate with (2S)-2-aminopropanoic acid isopropyl ester via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification : Use reverse-phase HPLC or supercritical fluid chromatography (SFC) for enantiomeric purity, critical due to the compound’s stereochemical complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
